molecular formula C12H14ClNO2S B2641662 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide CAS No. 2411290-83-8

2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide

Cat. No. B2641662
M. Wt: 271.76
InChI Key: LQOYLBYIMIZZDD-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide, also known as TBOA, is a chemical compound that has been widely used in scientific research due to its unique properties. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.

Mechanism Of Action

2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide inhibits the activity of glutamate transporters by binding to the substrate binding site and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. The activation of these receptors can have a wide range of effects on neural function and behavior.

Biochemical And Physiological Effects

The effects of 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide on neural function and behavior depend on the dose and duration of exposure. At low doses, 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide can enhance synaptic plasticity and improve learning and memory. At high doses, 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide can cause excitotoxicity and neuronal damage. 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide has also been shown to have antidepressant and anxiolytic effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide is its potency and selectivity for glutamate transporters. This allows researchers to study the effects of glutamate on neural function and behavior without affecting other neurotransmitter systems. However, the use of 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide in lab experiments is limited by its potential for excitotoxicity and neuronal damage at high doses. Careful dosing and monitoring of experimental animals are necessary to avoid these effects.

Future Directions

There are several future directions for research on 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide. One area of interest is the development of more selective and potent inhibitors of glutamate transporters. This could lead to the development of new treatments for neurological and psychiatric disorders that involve dysregulation of glutamate signaling. Another area of interest is the study of the long-term effects of 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide on neural function and behavior. This could provide insights into the mechanisms underlying the effects of glutamate on learning, memory, and behavior. Finally, the use of 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide in combination with other drugs or therapies could lead to new treatments for neurological and psychiatric disorders.

Synthesis Methods

2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The resulting product is then treated with thionyl chloride to form 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide has been extensively used in scientific research to study the role of glutamate transporters in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its levels need to be tightly regulated to prevent excitotoxicity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft. 2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide inhibits the activity of glutamate transporters, leading to increased levels of glutamate in the synaptic cleft. This allows researchers to study the effects of glutamate on neural function and behavior.

properties

IUPAC Name

2-chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-6-12(16)14-7-9(15)11-5-8-3-1-2-4-10(8)17-11/h5H,1-4,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOYLBYIMIZZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide

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